An In-Depth Technical Guide to the Synthesis of 5-Amino-4-chloro-2-phenylpyridazin-3(2H)-one (Chloridazon)
An In-Depth Technical Guide to the Synthesis of 5-Amino-4-chloro-2-phenylpyridazin-3(2H)-one (Chloridazon)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one, a significant heterocyclic compound commonly known as Chloridazon. Historically recognized for its herbicidal properties, the pyridazinone scaffold continues to be of great interest in medicinal chemistry due to its diverse biological activities. This document details the primary and most established synthesis pathway, including in-depth mechanistic insights, step-by-step experimental protocols, and a discussion of key process parameters. Furthermore, alternative synthetic strategies are explored and compared, offering a broader perspective on the preparation of this important molecule. Safety considerations, characterization data, and a thorough discussion of potential impurities are also included to ensure a well-rounded and practical guide for researchers and professionals in the field.
Introduction: The Significance of the Pyridazinone Core
Pyridazinone derivatives represent a privileged scaffold in medicinal chemistry and agrochemistry, exhibiting a wide array of biological activities, including cardiovascular, anticancer, anti-inflammatory, and herbicidal properties.[1][2] 5-Amino-4-chloro-2-phenylpyridazin-3(2H)-one (Chloridazon) is a well-established selective herbicide that functions by inhibiting photosynthesis at the photosystem II level.[1] The synthesis of Chloridazon and its analogues is of continued interest for the development of new bioactive molecules. A thorough understanding of its synthesis is fundamental for process optimization, impurity profiling, and the generation of novel derivatives.
This guide will focus on the most prevalent and industrially relevant synthesis of Chloridazon, which proceeds through a two-step sequence: the cyclization of phenylhydrazine with mucochloric acid to form a key intermediate, followed by a selective amination.
The Primary Synthesis Pathway: A Two-Step Approach
The most common and economically viable synthesis of Chloridazon is a two-step process that begins with the condensation of phenylhydrazine and mucochloric acid. This is followed by an amination step to introduce the amino group and yield the final product.
Step 1: Synthesis of 4,5-dichloro-2-phenyl-3(2H)-pyridazinone (Intermediate I)
The initial step involves the formation of the pyridazinone ring through the reaction of phenylhydrazine with mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid).
Reaction: Phenylhydrazine reacts with mucochloric acid, typically in an acidic medium, to yield the dichlorinated pyridazinone intermediate.[1]
Mechanistic Insights: The reaction is believed to proceed through the formation of a phenylhydrazone intermediate from the reaction of phenylhydrazine with the aldehyde group of mucochloric acid.[3] This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine moiety onto the carboxylic acid, with subsequent dehydration to form the stable pyridazinone ring. The acidic conditions facilitate both the hydrazone formation and the final dehydration step.
Experimental Protocol (Adapted):
-
To a solution of mucochloric acid (14.99 g, 88.75 mmol) in diluted sulfuric acid (3M, 150 mL), add phenylhydrazine (9.60 g, 88.75 mmol).[1]
-
Stir the reaction mixture at room temperature for a designated period before heating to reflux for 2 hours.[1]
-
Upon cooling, the precipitated product is isolated by filtration.
-
The solid is then washed with water and dried to yield 4,5-dichloro-2-phenyl-3(2H)-pyridazinone.
| Parameter | Value/Condition | Reference |
| Reactants | Phenylhydrazine, Mucochloric Acid | [1] |
| Solvent/Catalyst | Diluted Sulfuric Acid | [1] |
| Temperature | Room temperature followed by reflux | [1] |
| Reaction Time | ~2 hours at reflux | [1] |
Step 2: Amination of 4,5-dichloro-2-phenyl-3(2H)-pyridazinone to Yield Chloridazon
The second and final step is the selective amination of the dichlorinated intermediate to introduce the amino group at the 5-position.
Reaction: 4,5-dichloro-2-phenyl-pyridazinone is treated with aqueous ammonia, resulting in the substitution of one of the chlorine atoms with an amino group.[1]
Mechanistic Insights: This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridazinone ring is activated towards nucleophilic attack by the electron-withdrawing nature of the carbonyl group and the nitrogen atoms. Ammonia, acting as the nucleophile, attacks the carbon at the 5-position, leading to the formation of a Meisenheimer-like intermediate. The subsequent loss of a chloride ion restores the aromaticity of the ring, yielding the final product. The substitution occurs preferentially at the 5-position due to electronic factors.
Experimental Protocol:
-
In a suitable pressure vessel, heat a mixture of 4,5-dichloro-2-phenyl-pyridazinone (2.41 g), 4-hydroxyphenyl-acetic acid (1.0 g, as a catalyst/additive), and 20% aqueous ammonia (20 mL) to 100-110 °C with stirring for 4 hours.
-
Cool the reaction mixture to room temperature.
-
The resulting precipitate of 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone is isolated by filtration.
-
Wash the product with water and dry to obtain the pure compound.
-
A yield of approximately 91% has been reported for this step.
| Parameter | Value/Condition | Reference |
| Reactants | 4,5-dichloro-2-phenyl-3(2H)-pyridazinone, Aqueous Ammonia | |
| Temperature | 100-110 °C | |
| Reaction Time | 4 hours | |
| Reported Yield | ~91% |
Synthesis Pathway Diagram:
Caption: Primary synthesis pathway of Chloridazon.
Alternative Synthesis Pathways
While the previously described method is the most common, other synthetic routes to pyridazinone derivatives have been explored. These often involve different starting materials or cyclization strategies.
One alternative approach involves the use of β-aroylpropionic acids, which can be cyclized with hydrazine hydrate to form the pyridazinone core.[4] Modifications to the substituents on the aromatic ring and the pyridazinone core can be achieved by selecting appropriately substituted starting materials.
Another strategy involves the cycloaddition reaction of 1,2,4,5-tetrazines with acetylenes or alkenes to generate the pyridazine ring system.[4] However, for the specific substitution pattern of Chloridazon, the mucochloric acid route remains the most direct and established method.
| Synthesis Pathway | Starting Materials | Key Steps | Advantages | Disadvantages |
| Primary Pathway | Phenylhydrazine, Mucochloric Acid | Cyclization, Amination | Well-established, high-yielding | Use of hazardous materials |
| β-Aroylpropionic Acid Route | Substituted β-Aroylpropionic Acid, Hydrazine Hydrate | Cyclization | Versatile for analogue synthesis | May require more steps to obtain the starting acid |
| Tetrazine Cycloaddition | 1,2,4,5-Tetrazine, Acetylene/Alkene | Cycloaddition | Access to diverse substitution patterns | May not be suitable for the specific synthesis of Chloridazon |
Characterization of Chloridazon and its Intermediate
Accurate characterization of the final product and key intermediates is crucial for ensuring purity and confirming the success of the synthesis.
4,5-dichloro-2-phenyl-3(2H)-pyridazinone (Intermediate I):
-
Appearance: Crystalline solid.
5-Amino-4-chloro-2-phenylpyridazin-3(2H)-one (Chloridazon):
-
Appearance: Colorless, odorless solid (technical grade may be brown).[5]
-
Melting Point: 206 °C.[5]
-
Solubility: Sparingly soluble in water.[5]
-
¹H NMR and ¹³C NMR: The spectra would show characteristic peaks for the phenyl group protons and carbons, as well as signals corresponding to the pyridazinone ring and the amino group.
-
Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of Chloridazon (221.64 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Impurities and Byproducts
During the synthesis of Chloridazon, several impurities and byproducts can be formed. Understanding and controlling these is essential for producing a high-purity final product.
-
Isomeric Impurity: A notable impurity is the 4-amino-5-chloro isomer, which can be formed during the amination step.[6] Careful control of reaction conditions is necessary to minimize the formation of this isomer.
-
Desphenyl-Chloridazon: This is a known metabolite and can also be a process-related impurity, resulting from the cleavage of the phenyl group.[7][8]
-
Unreacted Intermediate: Incomplete amination can lead to the presence of residual 4,5-dichloro-2-phenyl-3(2H)-pyridazinone in the final product.
-
Byproducts from Phenylhydrazine: Phenylhydrazine can undergo side reactions, and impurities in the starting material can lead to the formation of related byproducts.
Safety and Handling
The synthesis of Chloridazon involves the use of several hazardous chemicals, and appropriate safety precautions must be taken.
-
Phenylhydrazine: This compound is toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and may cause an allergic skin reaction.[4] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Mucochloric Acid: This is a corrosive substance that can cause severe skin and eye burns. It is also harmful if swallowed.[9] Full protective clothing, including acid-resistant gloves and safety goggles, is essential when handling this material.
-
Aqueous Ammonia: Concentrated ammonia solutions are corrosive and can cause severe skin burns and eye damage. The vapors are irritating to the respiratory system.[10] Work should be conducted in a well-ventilated area, and respiratory protection may be necessary.
A thorough risk assessment should be conducted before undertaking any of the described synthetic procedures.
Conclusion
The synthesis of 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one (Chloridazon) is a well-documented process that provides a reliable route to this important heterocyclic compound. The primary two-step pathway, involving the cyclization of phenylhydrazine with mucochloric acid followed by amination, remains the most practical and widely used method. This guide has provided a detailed overview of this pathway, including mechanistic considerations, experimental protocols, and a discussion of key process variables. By understanding the underlying chemistry, potential side reactions, and safety considerations, researchers can confidently and efficiently synthesize Chloridazon and its analogues for further investigation in the fields of agrochemistry and medicinal chemistry.
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